C.I. Direct black 22

Übersicht

Beschreibung

C.I. Direct Black 22 is a synthetic azo dye widely used in the textile industry for its excellent colorfastness and stability. It belongs to the class of direct dyes, which are known for their ability to adhere directly to the substrate without the need for a mordant. The chemical formula of C.I. Direct Black 22 is C34H25N9Na2O7S2, and it is characterized by its deep black color, making it a popular choice for dyeing natural fabrics such as cotton, linen, and rayon .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

C.I. Direct Black 22 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as a phenol or an amine, to form the azo dye.

The reaction conditions for the synthesis of C.I. Direct Black 22 include maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt and using an alkaline medium during the coupling step to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems to ensure optimal reaction conditions. The resulting dye is then filtered, washed, and dried to obtain the final product in powder form .

Analyse Chemischer Reaktionen

Types of Reactions

C.I. Direct Black 22 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used, often in alkaline conditions.

Substitution: Substitution reactions can be carried out using various electrophiles or nucleophiles, depending on the desired product.

Major Products Formed

Oxidation: Oxidation products may include quinones and other oxygenated aromatic compounds.

Reduction: Reduction leads to the formation of aromatic amines, which can be further processed or used in different applications.

Substitution: Substitution reactions yield a variety of substituted aromatic compounds, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

C.I. Direct Black 22 has a wide range of applications in scientific research, including:

Chemistry: Used as a chromophore in various analytical techniques and as a reagent in synthetic chemistry.

Biology: Employed as a staining agent for proteins and nucleic acids in electrophoresis and other biochemical assays.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical treatments.

Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries for coloring products

Wirkmechanismus

The mechanism of action of C.I. Direct Black 22 involves its ability to bind to various substrates through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The dye’s azo groups and aromatic rings facilitate these interactions, allowing it to adhere strongly to cellulose fibers and other materials. In biological applications, the dye binds to proteins and nucleic acids, enabling their visualization and analysis .

Vergleich Mit ähnlichen Verbindungen

C.I. Direct Black 22 is compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. While all these dyes belong to the azo dye class and share similar properties, this compound is unique in its deep black color and high affinity for cellulose fibers. This makes it particularly suitable for applications requiring intense black shades and excellent colorfastness .

List of Similar Compounds

- C.I. Direct Blue 1

- C.I. Direct Orange 25

- C.I. Direct Red 81

- C.I. Direct Yellow 28

Biologische Aktivität

C.I. Direct Black 22 (DB22) is an azo dye widely used in the textile industry. Its biological activity, particularly regarding biodegradation and toxicity, has gained attention due to environmental concerns associated with synthetic dyes. This article explores the biological activity of DB22, focusing on its biodegradation by microorganisms, its toxicological impacts, and relevant case studies.

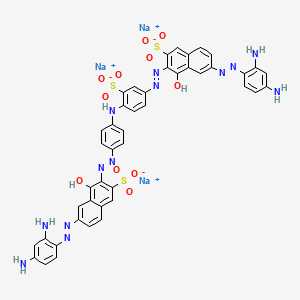

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 1083.97 g/mol. It is characterized by its complex aromatic structure, which contributes to its stability and resistance to degradation in natural environments .

Biodegradation Studies

Recent research has highlighted the potential of various microorganisms to degrade DB22 effectively. Notably, studies have demonstrated that certain fungi can decolorize this dye efficiently.

Fungal Biodegradation

A significant study investigated the ability of Aspergillus tamarii to decolorize DB22 under different conditions. The findings indicated:

- Decolorization Efficiency : The living biomass of Aspergillus tamarii showed a decolorization efficiency of 97% within 180 minutes at a concentration of 125 mg/L DB22 under agitation (120 rpm). In contrast, dead biomass only achieved 41% efficiency .

- Impact of Agitation : Agitation significantly enhanced contact between the biomass and the dye, leading to improved degradation rates .

- Oxygen Levels : The concentration of dissolved oxygen was found to be critical for microbial metabolism during the degradation process, influencing the overall efficiency .

Table: Summary of Fungal Decolorization Studies

| Microorganism | Decolorization Efficiency (%) | Time (minutes) | Conditions |

|---|---|---|---|

| Aspergillus tamarii | 97% | 180 | Agitated culture |

| Dead biomass (Aspergillus) | 41% | 180 | Agitated culture |

| Other fungi (various strains) | Varies (generally lower) | Varies | Static/Agitated |

Toxicological Assessments

The toxicological profile of this compound raises concerns regarding its impact on aquatic life and human health. Studies have shown that exposure to DB22 can lead to:

- Cytotoxicity : DB22 has demonstrated cytotoxic effects on various cell lines, indicating potential risks for human health upon exposure.

- Aquatic Toxicity : Research has indicated that DB22 is toxic to aquatic organisms, affecting growth and reproduction in species such as fish and algae .

Case Studies in Forensic Analysis

This compound has also been utilized in forensic science for dye identification in trace evidence analysis. A study highlighted the use of various analytical techniques, including:

- High-Performance Thin-Layer Chromatography (HPTLC) : This method was employed to separate and identify dyes from fibers, demonstrating effective discrimination based on dye composition .

- Micro-Spectrophotometry (MSP) : Used for analyzing small samples, MSP provided detailed spectral data that facilitated dye identification in forensic investigations .

Eigenschaften

IUPAC Name |

trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFHTNFVUCUDIR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N13Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027629 | |

| Record name | C.I. Direct Black 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6473-13-8, 83221-67-4, 11136-49-5, 881844-06-0 | |

| Record name | C.I. Direct Black 22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006473138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Black 22, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[[4-[2-[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Black 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulphonato-2-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]-4-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.